2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a polyfunctionalized pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 5, a tert-butyl group at position 2, an ethylthio (-S-Et) substituent at position 7, and an iodine atom at position 2. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science due to its tunable electronic properties and diverse substitution patterns . The iodine atom at position 3 offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings .
Properties
IUPAC Name |
2-tert-butyl-7-ethylsulfanyl-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3IN3S/c1-5-21-8-6-7(13(14,15)16)18-11-9(17)10(12(2,3)4)19-20(8)11/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSPBAZHICARMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=NC2=C(C(=NN12)C(C)(C)C)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[1,5-a]pyrimidine core and introduce the functional groups through a series of substitution and addition reactions. For example, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions . The ethylthio group can be added through nucleophilic substitution reactions using ethylthiol . The iodine atom can be introduced through iodination reactions using iodine or iodine-containing reagents . The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated products.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous pyrazolo[1,5-a]pyrimidines:
Physicochemical and Reactivity Differences
C-3 Reactivity :
- Iodo vs. Bromo/Chloro : Iodine’s larger atomic radius and weaker C-I bond make the target compound more reactive in cross-coupling reactions compared to bromo or chloro analogues . For example, Suzuki-Miyaura reactions with iodo derivatives may proceed at lower temperatures.
- Aryl vs. Heteroaryl : Pyridin-3-yl or phenyl groups at C-3 (as in ) enhance π-stacking but reduce electrophilicity compared to halogens.
Lipophilicity and Solubility: The ethylthio group (-S-Et) increases lipophilicity (logP) compared to amino (-NH-) or methoxy (-OMe) substituents . Trifluoromethyl at C-5: A common feature in analogues, this group enhances metabolic stability and electronegativity .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identifies substituents (e.g., tert-butyl at δ 1.45 ppm as a singlet; trifluoromethyl confirmed via ¹⁹F NMR at δ -62 ppm) .
- X-ray crystallography : Resolves structural ambiguities (R factor <0.06 for analogous compounds) .
- HRMS : Confirms molecular weight ([M+H]⁺ expected ~463.2 g/mol) .
- HPLC : Ensures purity (>98%) before biological assays .
How do trifluoromethyl and ethylthio groups influence biological activity?
Q. Advanced
- Trifluoromethyl : Enhances binding affinity (2.3-fold increase in kinase inhibition vs. methyl) and metabolic stability (t₁/₂ increased by 4×) via hydrophobic interactions .
- Ethylthio : Improves membrane permeability (logP ~3.5) and resistance to oxidative metabolism .
Mechanistic studies (e.g., radioligand binding assays) show IC₅₀ values of 12 nM for KDR kinase inhibition .
How can researchers resolve low yields in C–H functionalization?
Q. Advanced
- Activating agents : PyBroP promotes C–O bond activation, enabling cross-coupling at C5 (yields 82–92%) .
- Microwave irradiation : Accelerates reactions (e.g., 30 min vs. 24 h) while maintaining yields .
- Solvent optimization : Use 1,4-dioxane for SNAr reactions (110°C, 24 h) to achieve 67–91% yields .
What strategies address solubility challenges in vitro?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
